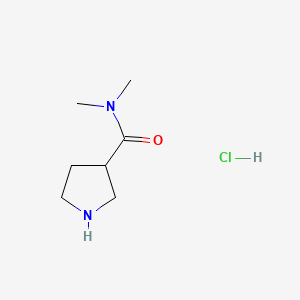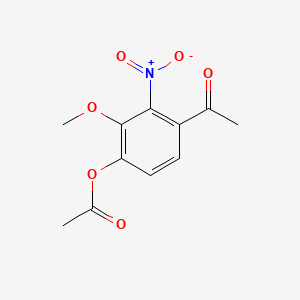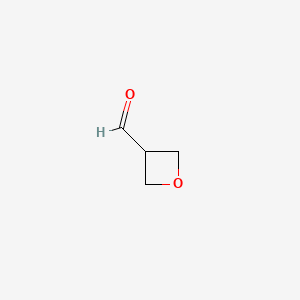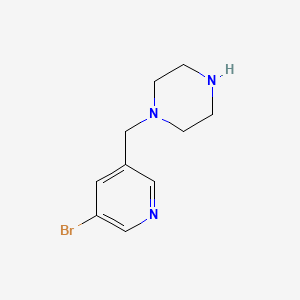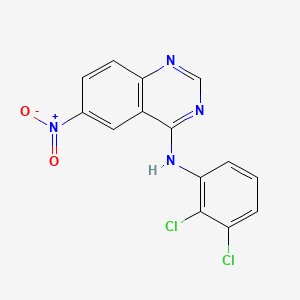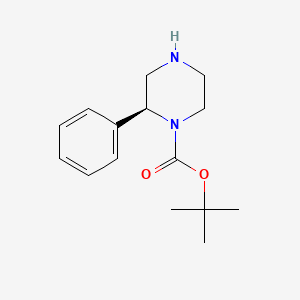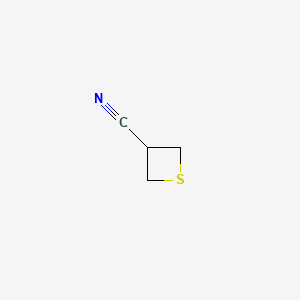
Thietane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thietane-3-carbonitrile is a novel organic compound that has gained immense attention in the scientific community due to its potential applications in various fields of research and industry. It has a CAS Number of 1337882-54-8 and a molecular weight of 99.16 . The IUPAC name for this compound is 3-thietanecarbonitrile .
Synthesis Analysis
Thietanes, the class of compounds to which Thietane-3-carbonitrile belongs, are important aliphatic four-membered thiaheterocycles. They are found in the pharmaceutical core and structural motifs of some biological compounds . Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
Molecular Structure Analysis
The InChI code for Thietane-3-carbonitrile is 1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .
Wissenschaftliche Forschungsanwendungen
It appears that specific information on the applications of Thietane-3-carbonitrile is quite limited in the public domain. However, based on the general properties and uses of thietanes, we can infer some potential applications:
Organic Synthesis
Thietanes are known to be important intermediates in organic synthesis, particularly for preparing sulfur-containing acyclic and heterocyclic compounds .
Glycomimetics
Thietanes have been used in the synthesis of glycomimetics, which are molecules that mimic the structure of sugars. This includes thietane-based square sugars (thietanoses) and sulfur-containing glycomimetics of furanoses and pyranoses .
Metal Coordination
Some thietanes have been studied for their metal-coordinating abilities, which could be relevant in fields like catalysis or materials science .
Safety and Hazards
Thietane-3-carbonitrile is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Thietane-3-carbonitrile is a type of thietane, which are important aliphatic four-membered thiaheterocycles . Thietanes are found in the pharmaceutical core and structural motifs of some biological compounds . .
Mode of Action
Thietanes in general are known to be involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
Biochemical Pathways
Thietanes are known to be useful intermediates in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds . They are also found in the structural motifs of some biological compounds . .
Result of Action
Thietanes in general are known to be components of the pharmaceutical core of some biological compounds .
Eigenschaften
IUPAC Name |
thietane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUCNDIBWGVPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thietane-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)

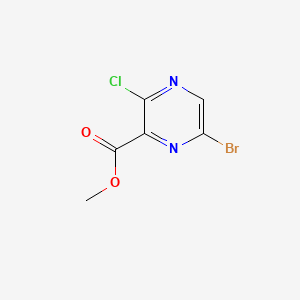
![Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B578748.png)
![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)

